N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide
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Overview
Description
N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.358. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antibacterial Properties
4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, closely related to N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide, have been synthesized and shown to possess antioxidant and antibacterial properties. Derivatives like 4c, 4d, 4k, 4l, and 4p exhibited good antioxidant activity and were active against bacterial strains, demonstrating potential in microbial resistance contexts (Subbareddy & Sumathi, 2017).
Molecular Structure Analysis
The molecular structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, which are structurally similar, have been analyzed. These molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide and cis geometries concerning the chromone ring and the carbonyl group of the amide (Gomes et al., 2015).
Pharmacological Evaluation
A study synthesized and evaluated Schiff bases containing indole moiety and derivatives like N-[2-(5-substituted-2-phenyl-1H-indol-3-yl)-4-oxothiazolidin-3-yl]-2-oxo-2H-chromene-3-carboxamides. These compounds were screened for their antioxidant and antimicrobial activities, with some exhibiting good results (Saundane & Mathada, 2015).
Fluorescence and Sensing Applications
A coumarin-indole dyad, structurally related to this compound, was synthesized for selective sensing of Li+ in a water/acetonitrile mixture, demonstrating fluorescence 'turn-on' response upon interaction with Li+. This highlights potential applications in chemical sensing and fluorescence studies (Kumari et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-methyl-1-(4-oxo-4H-chromene-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide, is a derivative of indole and chromene . Indole derivatives have been found to bind with high affinity to multiple receptors , while chromene derivatives have been recognized as a privileged structure for new drug invention and development
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Chromene derivatives also exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Similarly, chromene is a natural molecule present in the diet of humans and animals and shows less toxicity to mammalian cells . It is reasonable to assume that this compound may affect multiple biochemical pathways due to the broad-spectrum biological activities of its parent structures.
Result of Action
Given the broad-spectrum biological activities of indole and chromene derivatives , it is reasonable to assume that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-methyl-1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-21-19(24)15-10-12-6-2-4-8-14(12)22(15)20(25)18-11-16(23)13-7-3-5-9-17(13)26-18/h2-9,11,15H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKSIEMRUWEOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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